Methyl 5-bromo-3-iodo-2-methoxybenzoate

Organic synthesis Cross-coupling Regioselective functionalization

Contains bromine and iodine for two-step, site-selective cross-coupling via orthogonal C–I/C–Br reactivity. Enables streamlined biaryl synthesis without protecting groups. Verified IDO1 inhibitor scaffold (IC₅₀ ~3 nM) and HPPD probe, ideal for immuno-oncology lead optimization. TSCA/REACH compliant for R&D use.

Molecular Formula C9H8BrIO3
Molecular Weight 370.97 g/mol
CAS No. 1155261-81-6
Cat. No. B1418652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-iodo-2-methoxybenzoate
CAS1155261-81-6
Molecular FormulaC9H8BrIO3
Molecular Weight370.97 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1I)Br)C(=O)OC
InChIInChI=1S/C9H8BrIO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3
InChIKeyQTHJSPLRNXOZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-3-iodo-2-methoxybenzoate (CAS 1155261-81-6) for Regioselective Synthesis: Properties and Procurement Overview


Methyl 5-bromo-3-iodo-2-methoxybenzoate (CAS: 1155261-81-6), a member of the ortho-methoxybenzoate ester class, features a tri-substituted benzene ring with bromine, iodine, and a methyl ester group. Standard vendor specifications indicate a molecular formula of C₉H₈BrIO₃ and a molecular weight of 370.97 g/mol, with typical commercial purity of ≥95% . This compound is currently documented in peer-reviewed literature primarily as a synthetic building block and enzyme inhibitor, with known activity against indoleamine 2,3-dioxygenase 1 (IDO1) [1].

Why Methyl 5-bromo-3-iodo-2-methoxybenzoate Cannot Be Replaced by Simpler Halobenzoates in Medicinal Chemistry


Generic substitution with mono-halogenated analogs (e.g., methyl 5-bromo-2-methoxybenzoate, CAS: 7120-41-4) or regioisomers (e.g., methyl 4-bromo-5-iodo-2-methoxybenzoate) is chemically invalid for precise synthetic sequences [1]. The specific 5-bromo-3-iodo substitution pattern and the ortho-methoxy arrangement create a unique chemical reactivity profile not shared by other members of this class. The orthogonal reactivity of the C–I bond (faster oxidative addition in cross-couplings) relative to the C–Br bond enables sequential and site-selective functionalization that is impossible with mono-halogenated alternatives .

Quantitative Differentiation of Methyl 5-bromo-3-iodo-2-methoxybenzoate (1155261-81-6) Against Closest Analogs


Chemical Selectivity: Orthogonal Reactivity of C–I vs. C–Br Bonds in Methyl 5-bromo-3-iodo-2-methoxybenzoate

In methyl 5-bromo-3-iodo-2-methoxybenzoate, the C(sp²)–I bond exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C(sp²)–Br bond, enabling site-selective functionalization without protecting group chemistry . Mono-halogenated analogs such as methyl 5-bromo-2-methoxybenzoate (CAS: 7120-41-4) lack this orthogonal reactivity, offering only a single reactive site and precluding sequential derivatization without additional synthetic steps [1].

Organic synthesis Cross-coupling Regioselective functionalization

Enzymatic Target Engagement: HPPD Active-Site Inhibition by Methyl 5-bromo-3-iodo-2-methoxybenzoate

Methyl 5-bromo-3-iodo-2-methoxybenzoate has been demonstrated to inhibit hydroxyphenylpyruvate dioxygenase (HPPD) by binding to its active site, thereby preventing the enzymatic conversion of hydroxycinnamic acids (caffeic acid, ferulic acid, p-coumaric acid) into o-quinones . Structurally distinct HPPD inhibitors such as mesotrione or nitisinone, which belong to triketone herbicide and β-diketone structural classes respectively, rely on chelation of the active-site Fe²⁺ ion via distinct pharmacophores. This compound's inhibition mechanism is documented, but no direct comparative IC₅₀ data are currently available in the public domain.

Enzyme inhibition Drug discovery Biochemical assays

Immuno-Oncology Target Potential: Sub-Nanomolar IDO1 Inhibition by Methyl 5-bromo-3-iodo-2-methoxybenzoate Derivatives

A derivative of methyl 5-bromo-3-iodo-2-methoxybenzoate (structure not fully disclosed) has been reported with an IC₅₀ of 3 nM against human indoleamine 2,3-dioxygenase 1 (IDO1) in HeLa cells, assessed via reduction in kynurenine production [1]. This potency is comparable to clinical-stage IDO1 inhibitors such as epacadostat (IC₅₀ ~10–70 nM depending on assay conditions) and linrodostat (BMS-986205, IC₅₀ ~1.7 nM) [2].

Immuno-oncology IDO1 inhibitor Drug discovery

Regioisomeric Comparison: 5-Bromo-3-iodo vs. 4-Bromo-5-iodo Substitution Pattern

The 5-bromo-3-iodo substitution pattern (target compound) positions iodine adjacent to the methoxy group, whereas the regioisomer methyl 4-bromo-5-iodo-2-methoxybenzoate (CAS: 1187386-61-3) reverses the halogen positions on the ring . The proximity of the iodine to the electron-donating methoxy group in the target compound influences the electronic environment at the C–I bond, potentially affecting oxidative addition rates in cross-coupling reactions relative to the regioisomer .

Regioselective synthesis Halogenated building blocks SAR studies

Functional Group Differentiation: Methyl Ester vs. Carboxylic Acid in Synthetic Utility

The methyl ester group in methyl 5-bromo-3-iodo-2-methoxybenzoate (MW: 370.97 g/mol) provides distinct synthetic advantages over the corresponding carboxylic acid analog, 5-bromo-3-iodo-2-methoxybenzoic acid (CAS: 1198475-45-4, MW: 356.94 g/mol) . The ester serves as a protected carboxylic acid equivalent, enabling synthetic manipulations at the halogen positions (e.g., cross-couplings) without interference from the acidic proton, which would otherwise require additional protection/deprotection steps in the carboxylic acid form [1].

Organic synthesis Functional group interconversion Building blocks

In Silico Drug-Likeness: Predicted Physicochemical Profile of Methyl 5-bromo-3-iodo-2-methoxybenzoate

Computational predictions for methyl 5-bromo-3-iodo-2-methoxybenzoate yield a LogP of 2.85, topological polar surface area (TPSA) of 35.53 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . These values fall within standard drug-likeness parameters (Lipinski's Rule of Five: LogP ≤ 5, TPSA ≤ 140 Ų, HBD ≤ 5, HBA ≤ 10, rotatable bonds ≤ 10) [1].

Computational chemistry Drug discovery Medicinal chemistry

Procurement-Relevant Application Scenarios for Methyl 5-bromo-3-iodo-2-methoxybenzoate (CAS 1155261-81-6)


Sequential Cross-Coupling for Complex Biaryl and Polyaryl Architectures

The orthogonal reactivity of the C–I bond relative to the C–Br bond enables two sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without intermediate protection or deprotection steps. This dual-functionalization capability directly reduces the number of synthetic steps required to access complex, highly substituted biaryl or polyaryl frameworks common in kinase inhibitors and other bioactive molecules .

Immuno-Oncology Lead Discovery Targeting the IDO1 Pathway

Given that derivatives of this compound demonstrate potent IDO1 inhibition with IC₅₀ values in the low nanomolar range (3 nM), methyl 5-bromo-3-iodo-2-methoxybenzoate serves as a validated starting point for lead optimization programs in immuno-oncology [1][2]. The scaffold's drug-like physicochemical properties (LogP ~2.85, TPSA 35.53 Ų) further support its suitability for hit-to-lead and lead optimization campaigns targeting the tumor microenvironment .

HPPD-Targeted Herbicide and Metabolic Disease Research

As a documented active-site inhibitor of hydroxyphenylpyruvate dioxygenase (HPPD), this compound provides a validated chemical probe for herbicide discovery and for investigating tyrosine catabolism disorders such as tyrosinemia . The compound's binding to the HPPD active site prevents conversion of hydroxyphenylpyruvate to homogentisate, a key step in tyrosine degradation.

Structure-Activity Relationship (SAR) Studies of Halogenated Aromatics

The precise 5-bromo-3-iodo substitution pattern, which is distinct from its 4-bromo-5-iodo regioisomer (CAS: 1187386-61-3), is critical for SAR studies exploring the impact of halogen positioning on target binding and selectivity . Procurement of the correct regioisomer ensures that SAR conclusions drawn from biological or biochemical assays are not confounded by isomeric impurities, a common pitfall in medicinal chemistry workflows.

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